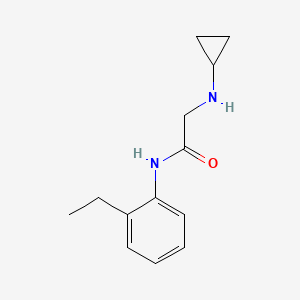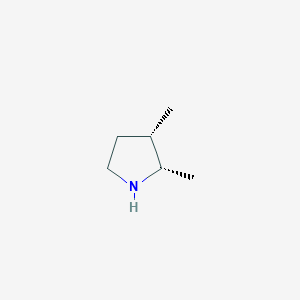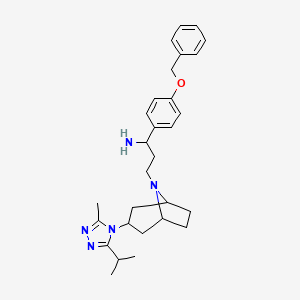
2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(cyclopropylamino)-N-(2-éthylphényl)acétamide est un composé organique avec une structure complexe qui inclut un groupe cyclopropylamino et une partie éthylphénylacétamide
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse du 2-(cyclopropylamino)-N-(2-éthylphényl)acétamide implique généralement la réaction de l'acide 2-éthylphénylacétique avec la cyclopropylamine. La réaction est généralement effectuée en présence d'un agent de couplage tel que la N,N'-dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide. Les conditions de réaction incluent souvent un solvant tel que le dichlorométhane et une plage de température de 0 à 25 °C pour assurer un rendement et une pureté optimaux.
Méthodes de Production Industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le composé à haute pureté.
Analyse Des Réactions Chimiques
Types de Réactions
Le 2-(cyclopropylamino)-N-(2-éthylphényl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium pour produire des dérivés d'amines réduits.
Substitution : Des réactions de substitution nucléophile peuvent se produire à l'azote de l'amide ou au cycle aromatique, conduisant à la formation de dérivés substitués.
Réactifs et Conditions Courants
Oxydation : Permanganate de potassium en milieu aqueux à des températures élevées.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre à température ambiante.
Substitution : Agents halogénants comme le brome ou le chlore en présence d'un catalyseur tel que le chlorure de fer(III).
Produits Majeurs
Oxydation : Formation d'acides carboxyliques ou de cétones.
Réduction : Formation d'amines primaires ou secondaires.
Substitution : Formation de dérivés halogénés ou d'autres produits substitués.
Applications de la Recherche Scientifique
Le 2-(cyclopropylamino)-N-(2-éthylphényl)acétamide a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.
Biologie : Enquête sur son potentiel en tant que composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploration de ses effets thérapeutiques potentiels dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères ou les revêtements.
Mécanisme d'Action
Le mécanisme d'action du 2-(cyclopropylamino)-N-(2-éthylphényl)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à une réponse biologique. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-(Cyclopropylamino)-N-(2-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés Similaires
- 2-(cyclopropylamino)-N-(2-méthylphényl)acétamide
- 2-(cyclopropylamino)-N-(2-isopropylphényl)acétamide
- 2-(cyclopropylamino)-N-(2-tert-butylphényl)acétamide
Unicité
Le 2-(cyclopropylamino)-N-(2-éthylphényl)acétamide est unique en raison de la présence du groupe éthyle sur le cycle phényle, qui peut influencer sa réactivité chimique et son activité biologique. Cette caractéristique structurelle peut conférer des propriétés spécifiques qui le différencient d'autres composés similaires.
Propriétés
Formule moléculaire |
C13H18N2O |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
2-(cyclopropylamino)-N-(2-ethylphenyl)acetamide |
InChI |
InChI=1S/C13H18N2O/c1-2-10-5-3-4-6-12(10)15-13(16)9-14-11-7-8-11/h3-6,11,14H,2,7-9H2,1H3,(H,15,16) |
Clé InChI |
QNXZQKKUMUQOFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1NC(=O)CNC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)



![Benzenamine, 2-[(4-chlorophenoxy)methyl]-](/img/structure/B12107929.png)
![[5-Azido-6-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12107934.png)
![N-{1-methyl-3H,4H,4aH,5H,6H,7H-pyrrolo[1,2-c]pyrimidin-3-ylidene}hydroxylamine](/img/structure/B12107935.png)






